2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
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Overview
Description
2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C14H11N3O3S and a molecular weight of 301.33 g/mol . This compound is known for its unique structure, which includes a benzodiazole ring fused with a pyridine ring, and is often used in various scientific research applications.
Preparation Methods
The synthesis of 2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 6-methoxy-1H-benzimidazole with a suitable pyridine derivative under specific conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or pyridine rings, often using reagents like sodium hydride (NaH) or potassium tert
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-8-4-5-10-11(7-8)17-14(16-10)21-12-9(13(18)19)3-2-6-15-12/h2-7H,1H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJAYEUBVMLYPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC3=C(C=CC=N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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